Cas no 1389315-19-8 (1-(Cyclobutylmethyl)-4,4-difluorocyclohexane-1-carboxylic acid)

1-(Cyclobutylmethyl)-4,4-difluorocyclohexane-1-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 1-(Cyclobutylmethyl)-4,4-difluorocyclohexane-1-carboxylic acid
- 1-(Cyclobutylmethyl)-4,4-difluorocyclohexanecarboxylic acid
-
- インチ: 1S/C12H18F2O2/c13-12(14)6-4-11(5-7-12,10(15)16)8-9-2-1-3-9/h9H,1-8H2,(H,15,16)
- InChIKey: XPEUSIBLDSTITG-UHFFFAOYSA-N
- SMILES: FC1(CCC(C(=O)O)(CC1)CC1CCC1)F
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 16
- 回転可能化学結合数: 3
- 複雑さ: 275
- XLogP3: 3.5
- トポロジー分子極性表面積: 37.3
1-(Cyclobutylmethyl)-4,4-difluorocyclohexane-1-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Fluorochem | 091416-1g |
1-(Cyclobutylmethyl)-4,4-difluorocyclohexane-1-carboxylic acid |
1389315-19-8 | 1g |
£470.00 | 2022-02-28 |
1-(Cyclobutylmethyl)-4,4-difluorocyclohexane-1-carboxylic acid 関連文献
-
Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
-
John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
-
Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
-
5. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
-
Yi Cui,Min Wu,Charity Scott,Jiani Xie RSC Adv., 2016,6, 52642-52645
-
Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
-
Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
-
Luis M. Martínez-Prieto,Yannick Coppel,Bruno Chaudret,Lucy Cusinato,Iker del Rosal,Romuald Poteau Nanoscale, 2021,13, 6902-6915
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
1-(Cyclobutylmethyl)-4,4-difluorocyclohexane-1-carboxylic acidに関する追加情報
Introduction to 1-(Cyclobutylmethyl)-4,4-difluorocyclohexane-1-carboxylic acid (CAS No. 1389315-19-8)
1-(Cyclobutylmethyl)-4,4-difluorocyclohexane-1-carboxylic acid, identified by its CAS number 1389315-19-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules characterized by its cyclohexane backbone substituted with fluorine atoms and a cyclobutylmethyl side chain, which imparts unique electronic and steric properties. The structural features of this molecule make it a promising candidate for further exploration in drug design and development, particularly in the quest for novel therapeutic agents.
The fluorine atoms at the 4,4-position of the cyclohexane ring play a crucial role in modulating the pharmacokinetic and pharmacodynamic properties of the compound. Fluorine substitution is a well-established strategy in medicinal chemistry, often employed to enhance metabolic stability, improve binding affinity to biological targets, and alter lipophilicity. In the case of 1-(Cyclobutylmethyl)-4,4-difluorocyclohexane-1-carboxylic acid, the presence of these fluorine atoms likely contributes to its stability under various conditions and may influence its interaction with biological receptors.
The cyclobutylmethyl side chain is another defining feature of this compound. The cyclobutyl group introduces rigidity into the molecular structure, which can be advantageous in terms of binding specificity. Additionally, the methyl group attached to the cyclobutyl ring can serve as a handle for further chemical modifications, allowing for the synthesis of derivatives with tailored properties. This structural motif has been explored in various contexts, including the development of bioactive molecules with enhanced solubility or improved pharmacological profiles.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the behavior of complex molecules like 1-(Cyclobutylmethyl)-4,4-difluorocyclohexane-1-carboxylic acid with greater accuracy. These tools have been instrumental in understanding how the spatial arrangement of atoms influences biological activity. For instance, studies have shown that the rigidity introduced by the cyclobutyl ring can stabilize certain conformations that are favorable for binding to biological targets. Furthermore, the electronic effects of the fluorine atoms can modulate charge distribution within the molecule, potentially enhancing interactions with polar residues in proteins.
In terms of potential applications, 1-(Cyclobutylmethyl)-4,4-difluorocyclohexane-1-carboxylic acid may find utility in several therapeutic areas. Its structural features suggest that it could be a valuable scaffold for developing small-molecule inhibitors or modulators targeting enzymes and receptors involved in critical biological pathways. For example, compounds with similar structural motifs have been investigated for their potential in treating neurological disorders, inflammatory diseases, and cancer. The unique combination of fluorine substitution and cyclobutylmethyl groups makes this molecule a compelling candidate for further investigation.
The synthesis of 1-(Cyclobutylmethyl)-4,4-difluorocyclohexane-1-carboxylic acid presents both challenges and opportunities. While established synthetic routes exist for constructing fluorinated cyclohexanes and cyclobutyl-containing compounds, optimizing these processes to achieve high yields and purity is essential for pharmaceutical applications. Recent reports have highlighted novel catalytic methods that facilitate the introduction of fluorine atoms into complex molecular frameworks with high efficiency. Similarly, advances in asymmetric synthesis have enabled the construction of enantiomerically pure forms of this compound, which are often required for drug development.
Biological evaluation of 1-(Cyclobutylmethyl)-4,4-difluorocyclohexane-1-carboxylic acid has begun to reveal its potential as a pharmacological tool. Initial studies have focused on assessing its interaction with relevant biological targets using both experimental and computational approaches. These investigations have provided insights into how modifications to the core structure can influence activity profiles. For instance, variations in substituents attached to the cyclobutyl ring or changes in fluorine positioning have been shown to significantly impact potency and selectivity.
The role of fluorine substitution in enhancing drug-like properties cannot be overstated. Fluorinated compounds often exhibit improved pharmacokinetic profiles due to modifications in lipophilicity and metabolic stability. The electron-withdrawing nature of fluorine can also enhance binding interactions by increasing partial positive charges on adjacent atoms. In 1-(Cyclobutylmethyl)-4,4-difluorocyclohexane-1-carboxylic acid, these effects are likely amplified by the presence of multiple fluorine atoms at strategic positions within the molecule.
As research continues to uncover new therapeutic targets and mechanisms, compounds like 1-(Cyclobutylmethyl)-4,4-difluorocyclohexane-1-carboxylic acid will remain at the forefront of drug discovery efforts. The combination of structural rigidity provided by the cyclobutyl ring and electronic modulation achieved through fluorine substitution offers a versatile platform for designing molecules with tailored biological activities. Future studies may explore additional functionalizations or explore alternative synthetic strategies to optimize this promising scaffold.
In conclusion,1-(Cyclobutylmethyl)-4,4-difluorocyclohexane-1-carboxylic acid (CAS No. 1389315-19-8) represents an intriguing compound with significant potential in pharmaceutical research. Its unique structural features make it a valuable tool for developing novel therapeutic agents targeting various diseases. As our understanding of molecular interactions evolves,this compound will undoubtedly continue to inspire innovation and discovery in medicinal chemistry.
1389315-19-8 (1-(Cyclobutylmethyl)-4,4-difluorocyclohexane-1-carboxylic acid) Related Products
- 2166818-50-2(8,8-Difluorodispiro[3.1.36.14]decane-2-carboxylic acid)
- 2248387-87-1(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)benzoate)
- 10192-85-5(Potassium acrylate)
- 1341899-72-6(1-(azetidin-3-yl)-3,5-dimethyl-1H-1,2,4-triazole)
- 1804489-44-8(4-Cyano-2-(difluoromethyl)-3-iodo-6-methoxypyridine)
- 1152029-24-7(3-3,5-bis(trifluoromethyl)phenyl-3-hydroxypropanenitrile)
- 873580-30-4(1-(5-ethoxy-2,4-dimethylbenzenesulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole)
- 1804833-99-5(Ethyl 3-(bromomethyl)-2-iodo-6-(trifluoromethoxy)pyridine-5-carboxylate)
- 2228810-96-4(3-(2,3-dihydro-1H-inden-5-yl)-2,2-difluoropropan-1-amine)
- 2228152-58-5(1-(2-chloro-4-methylphenyl)cyclobutylmethanol)




